

Compound of Interest

Compound Name: (4-(Thiomorpholinosulfonyl)phenyl)boronic acid

Cat. No.: B1438489

An In-depth Technical Guide to the Spectroscopic Characterization of **(4-(Thiomorpholinosulfonyl)phenyl)boronic acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Thiomorpholinosulfonyl)phenyl)boronic acid, with the chemical formula $C_{10}H_{14}BNO_4S_2$ and a molecular weight of 287.2 g/mol, is a compound. This technical guide provides detailed spectroscopic data for **(4-(Thiomorpholinosulfonyl)phenyl)boronic acid** and outlines the experimental protocols for their acquisition and interpretation.

Molecular and Physicochemical Properties

A thorough understanding of the compound's fundamental properties is essential before delving into its spectroscopic characterization.

Property
IUPAC Name
CAS Number
Molecular Formula
Molecular Weight
SMILES

```
digraph "Molecular_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Nodes for atoms
B [label="B", pos="0,0!"];
O1 [label="O", pos="-0.8,-0.8!"];
H1 [label="H", pos="-1.4,-1.4!"];
O2 [label="O", pos="0.8,-0.8!"];
H2 [label="H", pos="1.4,-1.4!"];
C1 [label="C", pos="0,1.5!"];
C2 [label="C", pos="-1.2,2.2!"];
H_C2 [label="H", pos="-1.8,2.8!"];
C3 [label="C", pos="-1.2,3.7!"];
H_C3 [label="H", pos="-1.8,4.3!"];
C4 [label="C", pos="0,4.4!"];
C5 [label="C", pos="1.2,3.7!"];
H_C5 [label="H", pos="1.8,4.3!"];
C6 [label="C", pos="1.2,2.2!"];
```

```
H_C6 [label="H", pos="1.8,2.8!"];
S1 [label="S", pos="0,6!"];
O3 [label="O", pos="-1,6.8!"];
O4 [label="O", pos="1,6.8!"];
N [label="N", pos="0,7.5!"];
C7 [label="C", pos="-1.2,8.2!"];
H_C7_1 [label="H", pos="-1.5,8.8!"];
H_C7_2 [label="H", pos="-1.8,7.8!"];
C8 [label="C", pos="-1.2,9.7!"];
H_C8_1 [label="H", pos="-1.5,10.3!"];
H_C8_2 [label="H", pos="-1.8,9.3!"];
S2 [label="S", pos="0,10.4!"];
C9 [label="C", pos="1.2,9.7!"];
H_C9_1 [label="H", pos="1.5,10.3!"];
H_C9_2 [label="H", pos="1.8,9.3!"];
C10 [label="C", pos="1.2,8.2!"];
H_C10_1 [label="H", pos="1.5,8.8!"];
H_C10_2 [label="H", pos="1.8,7.8!"];
```

```
// Edges for bonds
```

```
B -- O1;
O1 -- H1;
B -- O2;
O2 -- H2;
B -- C1;
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
C2 -- H_C2;
C3 -- H_C3;
C5 -- H_C5;
C6 -- H_C6;
C4 -- S1;
S1 -- O3 [label:@""];
S1 -- O4 [label:@""];
S1 -- N;
N -- C7;
C7 -- C8;
C8 -- S2;
S2 -- C9;
C9 -- C10;
C10 -- N;
C7 -- H_C7_1;
C7 -- H_C7_2;
C8 -- H_C8_1;
C8 -- H_C8_2;
C9 -- H_C9_1;
C9 -- H_C9_2;
C10 -- H_C10_1;
```

```
C10 -- H_C10_2;  
}
```

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of **(4-(Thiomorpholinosulfonyl)phenyl)boronic acid** in a solvent like DMSO-d₆ is as follows:

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Rationale
~8.20	s (broad)	2H	B(OH) ₂	Boronic acid protons are acidic and often appear as a broad singlet. The hydroxyl protons of the boronic acid group are typically broad and appear at ~8.20 ppm.
~7.95	d	2H	Ar-H (ortho to -B(OH) ₂)	Protons ortho to the electron-withdrawing boronic acid group are expected to appear as a doublet.
~7.80	d	2H	Ar-H (ortho to -SO ₂ -)	Protons ortho to the strongly electron-withdrawing sulfonyl group are expected to appear as a doublet.
~3.20	t	4H	N-CH ₂	Protons adjacent to the nitrogen of the thiomorpholine ring.
~2.80	t	4H	S-CH ₂	Protons adjacent to the sulfur of the thiomorpholine ring.

Interpretation and Causality

- **Aromatic Region:**** The phenyl ring exhibits an AA'BB' system due to the para-substitution. The protons in the aromatic region are expected to appear as two doublets.
- **Aliphatic Region:**** The thiomorpholine ring protons are expected to appear as two triplets, assuming free rotation around the ring.
- **Boronic Acid Protons:**** The signal for the hydroxyl protons of the boronic acid is typically broad and appears as a broad singlet.

Experimental Protocol for ¹H NMR

- **Sample Preparation:**** Dissolve 5-10 mg of **(4-(Thiomorpholinosulfonyl)phenyl)boronic acid** in approximately 1 mL of DMSO-d₆.
- **Instrumentation:**** Use a 400 MHz or higher field NMR spectrometer.
- **Acquisition Parameters:****
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Use a 90° pulse angle.
 - Set the relaxation delay to 5 seconds to ensure full relaxation of all protons.
 - Acquire at least 16 scans for a good signal-to-noise ratio.
- **Processing:**** Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the spectrum.

```
```dot
digraph "1H_NMR_Workflow" {
 graph [rankdir="LR", splines=true];
 node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style=filled];
 edge [fontname="Arial", fontsize=10];

 subgraph "cluster_Aromatic" {
 label="Aromatic Region";
 bgcolor="#E8F0FE";
 "Ar-H_ortho_B" [label=~7.95 ppm (d, 2H)\northo to -B(OH)2];
 "Ar-H_ortho_S" [label=~7.80 ppm (d, 2H)\northo to -SO2-];
 }

 subgraph "cluster_Aliphatic" {
 label="Aliphatic Region";
 bgcolor="#E6F4EA";
 "N-CH2" [label=~3.20 ppm (t, 4H)\nN-CH2];
 "S-CH2" [label=~2.80 ppm (t, 4H)\nS-CH2];
 }
}
```

```
subgraph "cluster_Labile" {
 label="Labile Protons";
 bgcolor="#FEF7E0";
 "B(OH)2" [label="~8.20 ppm (br s, 2H)\nB(OH)2"];
}

"Molecule" [label="(4-(Thiomorpholinosulfonyl)phenyl)boronic acid", shape=ellipse, fillcolor="#FFFFFF"];
"Ar-H_ortho_B", "Ar-H_ortho_S", "N-CH2", "S-CH2", "B(OH)2";
```
**Caption:** Predicted  $^1\text{H}$  NMR assignments.
```

^{13}C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon framework of a molecule.

Predicted ^{13}C NMR Spectrum

| Chemical Shift (δ , ppm) | Assignment | Rationale |
|----------------------------------|---|---|
| ~145 | Ar-C (para to $-\text{B}(\text{OH})_2$) | Quaternary carbon attached to the sulfonyl group, deshielded. |
| ~135 | Ar-C (ortho to $-\text{B}(\text{OH})_2$) | Aromatic carbons adjacent to the boronic acid group. |
| ~128 | Ar-C (ortho to $-\text{SO}_2-$) | Aromatic carbons adjacent to the sulfonyl group. |
| ~130 | Ar-C (ipso to $-\text{B}(\text{OH})_2$) | The chemical shift of the carbon bearing the boronic acid is often broad due to the presence of the boron atom. |
| ~48 | N-CH ₂ | Carbon adjacent to nitrogen in the thiomorpholine ring. |
| ~28 | S-CH ₂ | Carbon adjacent to sulfur in the thiomorpholine ring. |

Experimental Protocol for ^{13}C NMR

- **Sample Preparation:** Use the same sample prepared for ^1H NMR.
- **Instrumentation:** A 100 MHz or higher ^{13}C frequency NMR spectrometer.
- **Acquisition Parameters:**
 - Use a proton-decoupled pulse sequence.
 - Set the spectral width to cover 0 to 200 ppm.
 - A longer relaxation delay (e.g., 10 seconds) and a larger number of scans (e.g., 1024 or more) are typically used.
- **Processing:** Process the data similarly to the ^1H NMR spectrum, referencing to the DMSO-d_6 solvent peak.

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, allowing for the de-

Predicted Mass Spectrum (ESI+)

- **Expected $[\text{M}+\text{H}]^+:$ ** 288.0528
- **Expected $[\text{M}+\text{Na}]^+:$ ** 310.0347

Fragmentation Analysis

The molecule is expected to fragment at several key points under collision-induced dissociation (CID) in MS/MS.

```
``dot
digraph "Fragmentation_Pathway" {
    graph [fontname="Arial", fontsize=10];
    node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style=filled];
    edge [fontname="Arial", fontsize=10];

    "M+H" [label="[\text{M}+\text{H}]^+\text{nm/z 288.0528}"];
}
```

```
"Frag1" [label="Loss of H2O\nm/z 270.0422"];
"Frag2" [label="Loss of B(OH)3\nm/z 226.0464"];
"Frag3" [label="Loss of thiomorpholine\nm/z 184.9961"];
"Frag4" [label="Phenylsulfonyl cation\nm/z 141.0012"];

"M+H" -> "Frag1" [label="- H2O"];
"M+H" -> "Frag2" [label="- B(OH)3"];
"M+H" -> "Frag3" [label="- C4H9NS"];
"Frag3" -> "Frag4" [label="- SO2"];
}
```

Caption: Plausible ESI-MS fragmentation pathway.

Experimental Protocol for HRMS (ESI-QTOF)

- Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent like methanol.
- Instrumentation: Use a Quadrupole Time-of-Flight (QTOF) mass spectrometer coupled with an electrospray ionization source.
- Acquisition Parameters (Positive Ion Mode):
 - Set the capillary voltage to 3.5 kV.
 - Set the sampling cone voltage to 30 V.
 - Set the cone temperature to 150 °C.
 - Set the nebulizer gas flow to 40 psi.
 - Set the dry gas flow to 10 L/min at 350 °C.
 - Set the collision energy to 20 eV.

Use a source temperature of 120°C and a desolvation temperature of 350°C.

[7] * Acquire data over an m/z range of 50-500.

◦

Use a lock mass for internal calibration to ensure high mass accuracy.

•

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass to

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational

Predicted Characteristic IR Absorptions

| Wavenumber (cm ⁻¹) |
|--------------------------------|
| 3400-3200 (broad) |
| 3100-3000 |
| 2950-2850 |
| ~1600, ~1475 |
| ~1350 |
| ~1340 (asymmetric) |
| ~1160 (symmetric) |
| ~915 |

Experimental Protocol for FT-IR (ATR)

- Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
- Acquisition Parameters:
 - Collect a background spectrum of the clean ATR crystal.
 - Collect the sample spectrum over a range of 4000-400 cm^{-1} .
 - Co-add at least 32 scans to obtain a high-quality spectrum.
- Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Identify characteristic absorption bands to determine the chemical structure of the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule and is used to identify functional groups and determine the concentration of a substance.

Predicted UV-Vis Absorption

The primary chromophore in **(4-(Thiomorpholinosulfonyl)phenyl)boronic acid** is the substituted benzene ring. The

•

λ_{max} : Expected to be in the range of 230-270 nm in a solvent like methanol or ethanol. The exact position v

Experimental Protocol for UV-Vis Spectroscopy

•

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ϵ

•

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

•

Acquisition Parameters:

◦

Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.

◦

Scan the wavelength range from 200 to 400 nm.

- Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. The wavelength of maximum absorbance (λ_{max}) is the primary characteristic used for identification.

Conclusion

This guide provides a detailed predictive framework for the spectroscopic characterization of (4-(Thiomorpholinosulfonyl)phenyl)boronic acid. The analysis includes UV-vis spectra, 1H NMR, 13C NMR, and IR spectra, along with their respective chemical structures and experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (4-(Thiomorpholinosulfonyl)phenyl)boronic acid | C10H14BNO4S2 | CID 44119549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - FASEB J [pubmed.ncbi.nlm.nih.gov]
- 7. Immunoaffinity Intact-Mass Spectrometry for the Detection of Endogenous Concentrations of the Acetylated Protein Tumor Biomarker Neuron Specific Enolase - J Am Soc Mass Spectrom [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic data for (4-(Thiomorpholinosulfonyl)phenyl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available from: [https://www.benchchem.com/documents/4-\(Thiomorpholinosulfonyl\)phenylboronic-acid-spectroscopic-data.pdf](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While the data presented is accurate to the best of our knowledge, it is not a substitute for professional medical advice.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.